1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride
Overview
Description
1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride is a chemical compound that features a pyrrolidine ring structure. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. This compound is often utilized in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common synthetic route is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is carried out under specific conditions to ensure the formation of the desired pyrrolidine ring structure. Industrial production methods may involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Chemical Reactions Analysis
1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2,5-diones, while reduction may yield pyrrolidine-2-ones .
Scientific Research Applications
1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various bioactive molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is used in the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to enantioselective proteins, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application of the compound .
Comparison with Similar Compounds
1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Pyrrolidine-2-one: This compound is a derivative of pyrrolidine and is used in similar applications.
Pyrrolidine-2,5-diones: These compounds are formed through the oxidation of pyrrolidine and have similar chemical properties.
The uniqueness of this compound lies in its specific ring structure and the ability to undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)pyrrolidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-6-11(5-1)8-9-3-4-10-7-9;;/h9-10H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVIZVCBDAZJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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